molecular formula C16H22N2O5S B15395282 Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-

Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-

Cat. No.: B15395282
M. Wt: 354.4 g/mol
InChI Key: NEPMDJDMGXDKQJ-LBPRGKRZSA-N
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Description

Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl- (CAS: 128421-85-2) is a specialized amino acid derivative with the molecular formula C₁₇H₂₄N₂O₅S and a molecular weight of 368.45 g/mol . It features a tert-butoxycarbonyl (Boc) protecting group, a thioamide linkage, and a glycine moiety. This compound is primarily utilized in peptide synthesis as a coupling intermediate, particularly for introducing sulfur-containing functionalities into peptide chains . Its thioamide group enhances reactivity in selective conjugation reactions, making it valuable in pharmaceutical and material science applications .

Properties

Molecular Formula

C16H22N2O5S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylsulfanylamino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C16H22N2O5S/c1-16(2,3)23-15(22)24-18-12(14(21)17-10-13(19)20)9-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,17,21)(H,19,20)/t12-/m0/s1

InChI Key

NEPMDJDMGXDKQJ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)SN[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)SNC(CC1=CC=CC=C1)C(=O)NCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between the target compound and its analogs:

Compound Name CAS RN Molecular Formula MW (g/mol) Key Features Applications
Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl- (Target) 128421-85-2 C₁₇H₂₄N₂O₅S 368.45 Thioamide linkage, Boc-protected, glycine residue Peptide coupling, sulfur-functionalized intermediates
N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanylphenylalanine 112121-76-3 C₂₃H₂₈N₂O₅ 412.48 Dipeptide (phenylalanine-phenylalanine), Boc-protected, no thio group Model for peptide bond studies, non-thio coupling reactions
DL-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl]- 61058-46-6 C₂₃H₂₈N₂O₅ 412.48 Racemic dipeptide (DL-phenylalanine), lacks thio and glycine moieties Stereochemical studies, non-reactive peptide backbones
L-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl]- (Methyl ester) 138643-95-5 C₂₄H₃₀N₂O₄S 442.58 Thioamide linkage, methyl ester terminus, no glycine Thioester-based conjugations, protease-resistant peptides
D-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-, methyl ester 15215-74-4 C₂₄H₂₈N₂O₅ 424.50 D-Phe stereoisomer, methyl ester, lacks thio group Chiral resolution studies, enantioselective synthesis

Key Observations :

  • The thioamide group in the target compound distinguishes it from non-sulfur analogs (e.g., CAS 112121-76-3) and enhances its reactivity in nucleophilic substitutions .
  • The glycine residue provides flexibility in peptide chain elongation, contrasting with bulkier residues in compounds like CAS 138643-95-5 .
  • Stereoisomeric variants (e.g., CAS 15215-74-4) highlight the importance of chirality in biological activity .

Solubility and Physicochemical Properties

  • Target Compound: Limited solubility in water due to the hydrophobic Boc group and thioamide linkage; soluble in polar organic solvents (e.g., DMF, DMSO) .
  • Analog (CAS 112121-76-3) : Similar Boc-related hydrophobicity but improved aqueous solubility due to the absence of sulfur .
  • Methylated Derivatives (CAS 15215-74-4) : Enhanced lipid solubility due to methyl ester groups, suitable for membrane permeability studies .
  • Thioamide-Containing Analog (CAS 138643-95-5): Reduced water solubility compared to non-thio counterparts, aligning with the target compound’s behavior .

Research Findings and Industrial Relevance

  • Pharmaceutical Utility : The target compound’s thioamide group improves metabolic stability in peptide drugs, as seen in protease inhibitor designs .
  • Material Science: Thio-linked peptides exhibit unique self-assembly properties, useful in nanotechnology .
  • Safety : Boc-protected analogs generally require standard handling (gloves, ventilation), though thio derivatives may pose additional reactivity risks .

Q & A

Q. What are the optimal synthetic routes for preparing Glycine, N-[(1,1-diMethylethoxy)carbonyl]thio-L-phenylalanyl-?

The synthesis typically involves sequential protection and coupling steps. The amino group of phenylalanine is first protected using a tert-butoxycarbonyl (Boc) group via reaction with Boc₂O (tert-butyl dicarbonate) in the presence of a base like Hünig’s base (N,N-diisopropylethylamine). Subsequent coupling with glycine derivatives is achieved using carbodiimide-based reagents (e.g., DCC or EDC) with NHS (N-hydroxysuccinimide) to activate carboxyl groups and minimize racemization . Reaction conditions (e.g., anhydrous solvents, temperature control) are critical to suppress side reactions like epimerization.

Q. How can researchers ensure purity during synthesis and purification?

Purification often employs reversed-phase HPLC or flash chromatography, with mobile phases optimized for peptide separation (e.g., acetonitrile/water gradients). Analytical techniques like LC-MS or NMR (¹H/¹³C) are essential for verifying molecular weight, Boc group integrity, and stereochemical purity. For example, chiral HPLC columns (e.g., Chirobiotic T) can resolve enantiomeric impurities arising from racemization during coupling steps .

Q. What are the primary research applications of this compound?

The compound serves as a key intermediate in peptide synthesis, particularly for introducing thioamide bonds or modifying phenylalanine residues. It is also used in studying enzyme-substrate interactions (e.g., proteases) and protein folding due to its structural similarity to natural amino acids .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing thio-L-phenylalanyl derivatives?

Racemization at the α-carbon of phenylalanine is a common issue. Strategies include:

  • Using low temperatures (0–4°C) during coupling.
  • Opting for coupling reagents with minimal basicity (e.g., HATU instead of DCC).
  • Incorporating additives like HOAt (1-hydroxy-7-azabenzotriazole) to suppress epimerization . Post-synthesis, circular dichroism (CD) spectroscopy or X-ray crystallography (e.g., triclinic crystal structures as in ) can validate stereochemical integrity .

Q. What analytical methods are recommended for characterizing this compound’s stability under varying conditions?

Accelerated stability studies in buffers (pH 4–9) and temperatures (25–40°C) can be monitored via:

  • HPLC-MS : To detect hydrolysis of the Boc group or thioamide bond degradation.
  • FTIR : To track carbonyl stretching frequencies (e.g., Boc C=O at ~1680 cm⁻¹).
  • TGA/DSC : To assess thermal decomposition profiles .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from impurities or aggregation. Solutions include:

  • Repurifying the compound using size-exclusion chromatography.
  • Validating target interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Performing dose-response assays across multiple cell lines to rule out off-target effects .

Q. What strategies enhance the compound’s utility in peptide engineering?

  • Site-specific modifications : Introduce non-natural amino acids via solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc protocols.
  • Thioamide substitution : Replace oxoamide bonds with thioamides to alter peptide conformation and protease resistance .
  • Crosslinking : Use photoactivatable groups (e.g., benzophenone) for structural studies of protein complexes .

Methodological Considerations

Q. How to design experiments for studying its interaction with glycine receptors (GlyRs)?

  • Electrophysiology : Patch-clamp recordings in HEK293 cells expressing recombinant GlyRs to measure chloride currents.
  • Molecular docking : Use software like AutoDock Vina to model binding poses, guided by crystallographic data of homologous receptors .
  • Mutagenesis : Identify critical receptor residues (e.g., Arg271 in GlyRα1) via alanine-scanning mutagenesis .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (per SDS in ).
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Waste disposal : Neutralize acidic/basic byproducts before discarding in halogenated waste containers .

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